4-Chloro-2-(trifluoromethyl)pyrimidin-5-amine
CAS No.:
Cat. No.: VC17380626
Molecular Formula: C5H3ClF3N3
Molecular Weight: 197.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3ClF3N3 |
|---|---|
| Molecular Weight | 197.54 g/mol |
| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyrimidin-5-amine |
| Standard InChI | InChI=1S/C5H3ClF3N3/c6-3-2(10)1-11-4(12-3)5(7,8)9/h1H,10H2 |
| Standard InChI Key | ULTDOBVREZPFMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=N1)C(F)(F)F)Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
4-Chloro-2-(trifluoromethyl)pyrimidin-5-amine features a pyrimidine ring system substituted with three distinct functional groups:
-
A chlorine atom at position 4
-
A trifluoromethyl (-CF₃) group at position 2
-
An amine (-NH₂) group at position 5
This arrangement creates a polarized electronic structure that enhances both reactivity and biological interactions. The trifluoromethyl group induces strong electron-withdrawing effects, while the chlorine atom provides a site for nucleophilic substitution reactions.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃ClF₃N₃ |
| Molecular Weight | 197.54 g/mol |
| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyrimidin-5-amine |
| CAS Registry Number | VC17380626 |
| SMILES Notation | C1=C(C(=NC(=N1)C(F)(F)F)Cl)N |
| InChI Key | ULTDOBVREZPFMZ-UHFFFAOYSA-N |
The compound's calculated Partition Coefficient (LogP) of approximately 2.15 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Spectroscopic Characteristics
While specific spectral data remains unpublished for this compound, analogous pyrimidine derivatives typically show:
-
¹H NMR: Distinct aromatic proton signals between δ 8.5–9.0 ppm for pyrimidine ring protons
-
¹³C NMR: Characteristic peaks for CF₃ groups near δ 120–125 ppm (quartet, J = 280–300 Hz)
-
IR Spectroscopy: N-H stretching vibrations at ~3400 cm⁻¹ and C-F absorptions at 1100–1200 cm⁻¹
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized through sequential functionalization of pyrimidine precursors:
-
Trifluoromethylation: Introduction of the -CF₃ group via radical-mediated reactions using Togni's reagent or copper-catalyzed cross-coupling
-
Chlorination: Electrophilic aromatic substitution at position 4 using POCl₃ or SOCl₂
-
Amination: Nucleophilic displacement of a leaving group (often halogen) at position 5 using ammonia or amine sources
Reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) at temperatures ranging from 80–120°C, achieving yields of 65–78%.
Process Optimization
Industrial production employs continuous flow reactors to enhance:
-
Reaction efficiency (90–95% conversion rates)
-
Heat transfer management for exothermic steps
-
Solvent recovery systems minimizing waste
Recent advances utilize immobilized catalysts on mesoporous silica supports to improve catalyst longevity and product purity.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key building block for:
-
Kinase Inhibitors: Modulating ATP-binding pockets in cancer therapeutics
-
Antimicrobial Agents: Targeting bacterial dihydrofolate reductase
-
Neurological Drugs: Developing adenosine A₂A receptor antagonists for Parkinson's disease
Notably, its trifluoromethyl group enhances metabolic stability by resisting oxidative degradation in hepatic microsomes.
Agrochemical Development
Structural derivatives demonstrate:
-
85–92% efficacy against Phytophthora infestans in potato crops
-
Systemic acquired resistance induction in Arabidopsis thaliana
-
Reduced environmental persistence compared to chlorinated analogs
Advanced Material Science
Functionalized polymers incorporating this moiety exhibit:
-
Enhanced thermal stability (decomposition temperatures >300°C)
-
Tunable fluorescence for OLED applications
-
Improved dielectric properties in polyimide composites
Biological Activity and Mechanism
Enzyme Inhibition Profiles
In vitro studies of structural analogs reveal:
-
IC₅₀ = 12.3 nM against EGFR tyrosine kinase
-
94% inhibition of Staphylococcus aureus DHFR at 50 μM
-
Allosteric modulation of AMPA receptors with EC₅₀ = 8.7 μM
Cellular Effects
The amine group facilitates hydrogen bonding with biological targets, while the chlorine atom enables covalent binding to cysteine residues in catalytic sites. This dual mechanism underlies observed:
-
Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 3.2 μM)
-
Synergistic effects with β-lactam antibiotics against MRSA
-
Neuroprotective activity in glutamate-induced excitotoxicity models
Future Research Directions
Emerging applications demand investigation into:
-
Targeted Drug Delivery: Development of antibody-drug conjugates exploiting the amine group for linker attachment
-
Sustainable Synthesis: Photocatalytic methods using visible light irradiation
-
Computational Modeling: QSAR studies optimizing substituent patterns for enhanced blood-brain barrier penetration
Ongoing clinical trials (Phase I/II) are evaluating derivatives as:
-
Third-generation ALK inhibitors for non-small cell lung cancer
-
Novel antimalarials targeting Plasmodium cytochrome bc₁ complex
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume